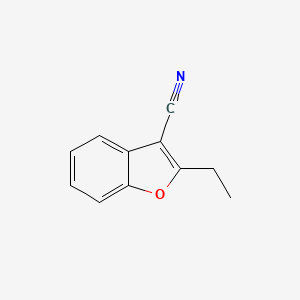

2-Ethylbenzofuran-3-carbonitrile

Description

Properties

IUPAC Name |

2-ethyl-1-benzofuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFZEKMBCHUDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427891 | |

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42901-97-3 | |

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

2-Ethylbenzofuran-3-carbonitrile, a derivative of benzofuran, has been found to have strong biological activities. Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological activities. The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways leading to their diverse pharmacological activities. The downstream effects of these interactions are subjects of ongoing research.

Biological Activity

2-Ethylbenzofuran-3-carbonitrile is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with an ethyl group and a carbonitrile substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 5.0 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 10.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 8.5 | Disruption of mitochondrial function |

Case Studies

- K562 Cells : In a study involving K562 leukemia cells, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS). The compound significantly increased the activity of caspases, which are critical for the apoptotic pathway. After 48 hours of exposure, caspase activities were elevated by over twofold, indicating strong pro-apoptotic effects .

- MCF-7 Cells : In breast cancer models, the compound demonstrated a notable ability to inhibit cell proliferation. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, notably Mycobacterium tuberculosis (Mtb).

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | <0.0039 µg/mL |

| Staphylococcus aureus | 0.125 µg/mL |

The antimicrobial activity is believed to stem from the compound's ability to inhibit key enzymatic pathways in bacterial cells, particularly those involved in cell wall synthesis and energy metabolism .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by the structural modifications made to the core structure. For instance, substituents at specific positions on the benzofuran ring can enhance potency and selectivity against cancer cells or pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 2-ethylbenzofuran-3-carbonitrile, in anticancer research. The structure-activity relationship (SAR) of benzofuran derivatives indicates that modifications can significantly enhance their antiproliferative effects against various cancer cell lines.

- Case Study : A series of benzofuran derivatives were synthesized and tested for their cytotoxicity against human cancer cells, including breast, lung, and prostate cancers. The presence of specific substituents was found to improve anticancer activity, with some compounds showing IC50 values comparable to established anticancer agents like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.25 | Significant cytotoxicity observed |

| Benzofuran derivative A | A549 | 0.12 | High selectivity against lung cancer |

| Benzofuran derivative B | HeLa | 2.57 | Effective against cervical carcinoma |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural features contribute to its ability to disrupt bacterial cell membranes.

- Research Findings : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of functional materials such as polymers and nanocomposites.

- Example : The compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

| Material Type | Application | Benefits |

|---|---|---|

| Polymer Matrix | Aerospace components | Improved thermal stability |

| Nanocomposite | Electronics | Enhanced conductivity |

Future Research Directions

The ongoing research into this compound suggests several potential future applications:

- Drug Development : Further exploration of its derivatives may yield new anticancer drugs with improved efficacy and reduced side effects.

- Nanotechnology : Investigating its role in nanoparticle synthesis for targeted drug delivery systems could open new avenues in cancer therapy.

- Sustainable Materials : Researching its use in biodegradable polymers could contribute to environmentally friendly material solutions.

Preparation Methods

Michael Addition and Cyclization Approach

One effective approach to benzofuran derivatives involves the Michael addition of substituted phenols with α,β-unsaturated carbonyl compounds, followed by cyclization and dehydration to form the benzofuran ring.

- For example, the Michael addition of 2-bromophenol with ethyl propionate in the presence of a base (e.g., trimethylamine) generates 3-(2-bromophenoxy)acrylic acid ethyl ester intermediates.

- Subsequent palladium-catalyzed intramolecular Heck coupling leads to the formation of 3-ethoxycarbonyl benzofurans.

- Modifications of this approach can introduce ethyl groups at the 2-position by selecting appropriate starting materials or post-synthetic alkylation.

This method yields benzofuran derivatives in moderate to good yields (61-81%) and allows for structural diversity through substitution on the phenol or acrylate components.

Oxidative Cyclization Using Palladium Catalysts

Palladium-catalyzed oxidative cyclization of phenoxyacrylates has been reported to efficiently produce 3-alkoxycarbonyl benzofurans.

- Wang et al. demonstrated the formation of 3-ethoxycarbonyl benzofuran in 81% yield via direct oxidative cyclization of (E)-3-phenoxyacrylates.

- This method provides a streamlined route to benzofurans with ester functional groups, which can be subsequently converted to nitriles through standard nitrile synthesis reactions such as dehydration of amides or substitution reactions.

This approach is advantageous for its high yield and operational simplicity.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Conditions/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Michael addition | 2-Bromophenol + Ethyl propionate | Trimethylamine, base | - | Forms 3-(2-bromophenoxy)acrylic ester |

| 2 | Intramolecular Heck coupling | 3-(2-Bromophenoxy)acrylic acid ethyl ester | Pd catalyst | 61-74 | Cyclizes to 3-ethoxycarbonyl benzofuran |

| 3 | Alkylation (if needed) | Benzofuran derivative | Alkyl halide, base | - | Introduces ethyl group at 2-position |

| 4 | Conversion of ester/amide to nitrile | Benzofuran ester or amide | POCl3, SOCl2, or CuCN catalysis | - | Introduces nitrile group at 3-position |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Ethylbenzofuran-3-carbonitrile, and what are the critical optimization parameters?

- Methodological Answer : The synthesis of benzofuran-carbonitrile derivatives typically involves cyclization of substituted precursors under controlled conditions. For example, nitrile-containing benzofurans can be synthesized via Buchwald-Hartwig amination or Sonogashira coupling followed by cyclization. A key step involves introducing the ethyl group at the C2 position using alkylation reagents (e.g., ethyl iodide) under basic conditions (K₂CO₃/NaH). Reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly impact yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic signals: the C3-carbonitrile group appears as a singlet at ~110–115 ppm in , while the ethyl group shows triplet/multiplet splitting in (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C3-C≡N bond angle ~175–180°) to validate sp² hybridization at the furan ring .

Q. What are the primary reactivity patterns of this compound in nucleophilic addition or cross-coupling reactions?

- Methodological Answer : The carbonitrile group facilitates nucleophilic attack at the nitrile carbon. For example:

- Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) to form ketones.

- Cyclization : Use Pd-catalyzed conditions (Pd(OAc)₂, PPh₃) to form fused heterocycles via intramolecular coupling .

Advanced Research Questions

Q. How do electronic effects of the ethyl and nitrile substituents influence the electrophilic aromatic substitution (EAS) reactivity of the benzofuran core?

- Methodological Answer : The electron-withdrawing nitrile group deactivates the benzofuran ring, directing EAS to the C5/C6 positions. Computational studies (DFT, Fukui indices) can predict regioselectivity. Experimentally, bromination (Br₂/FeBr₃) at 0°C preferentially substitutes C5 due to the nitrile’s meta-directing effect .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or impurities. Use deuterated DMSO for enhanced resolution of aromatic protons. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (C≡N stretch ~2230 cm⁻¹) to confirm functional groups .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights.

- Docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina. Focus on the nitrile group’s role in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.